molecular formula C10H13NO2 B3040560 (R)-Methyl 2-amino-3-phenylpropanoate CAS No. 21685-51-8

(R)-Methyl 2-amino-3-phenylpropanoate

Cat. No. B3040560
CAS RN: 21685-51-8
M. Wt: 179.22 g/mol
InChI Key: VSDUZFOSJDMAFZ-SECBINFHSA-N
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Description

“®-Methyl 2-amino-3-phenylpropanoate” is a chemical compound with the molecular formula C11H15NO2 . It is also known by other names such as ethyl d-phenylalaninate and ethyl (2R)-2-amino-3-phenylpropanoate .


Molecular Structure Analysis

The molecular structure of “®-Methyl 2-amino-3-phenylpropanoate” consists of an amino group (NH2), a carboxyl group (COOH), and a phenyl group (C6H5) attached to a three-carbon chain . The exact mass of the molecule is 193.110278721 g/mol .


Physical And Chemical Properties Analysis

“®-Methyl 2-amino-3-phenylpropanoate” has a molecular weight of 193.24 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 5 and a complexity of 176 .

Scientific Research Applications

Synthesis and Stereochemistry

  • Synthesis of Stereoisomers : (R)-Methyl 2-amino-3-phenylpropanoate and its derivatives have been utilized in the synthesis of various stereoisomers. For example, the synthesis and resolution of 2-(α-hydroxy)aryl acrylate esters involve using (R)-2-amino-1-(4-nitrophenyl)propan-1,3-diol, a related compound, to resolve racemic acids (Drewes et al., 1992). This process highlights its role in producing specific stereochemical configurations in chemical compounds.

Medicinal Chemistry and Drug Synthesis

  • Antitumor Applications : The compound has been used in synthesizing derivatives with potential antitumor activities. For instance, (S/R)-methyl 2-(5-fluorouracil-1-yl-aceto)amino-3-phenylpropanoate was synthesized and exhibited some in vitro anti-tumor effects, indicating its potential in medicinal chemistry applications (Wang Yuan-chao, 2011).

Bioorganic Chemistry

  • Enzymatic Resolution : In bioorganic chemistry, (R)-Methyl 2-amino-3-phenylpropanoate derivatives have been used in enzymatic resolutions. For example, lipase B from Candida antarctica was utilized for the resolution of methyl 3-amino-3-phenylpropanoate derivatives, demonstrating their relevance in producing optically pure enantiomers (Escalante, 2008).

Chiral Auxiliaries in Organic Synthesis

  • Application as Chiral Auxiliaries : This compound and its variants have been employed as chiral auxiliaries in organic synthesis. For instance, (R a)-(R) 2-2,2′-Bis(1-hydroxy-1H-perfluorooctyl)biphenyl, a related compound, has been used in asymmetric aldol reactions, showing the compound's utility in facilitating stereoselective synthesis (Omote et al., 2006).

Structural Chemistry and Crystallography

  • X-ray Crystallography : The compound has been characterized using techniques like X-ray crystallography, which is crucial for understanding its molecular structure and applications in structural chemistry (Yancheva et al., 2015).

Complementary Microbial Approaches

  • Microbial Biotransformations : (R)-Methyl 2-amino-3-phenylpropanoate has been involved in various microbial biotransformations for the preparation of chiral aromatic compounds, highlighting its importance in biotechnological applications (Contente et al., 2012).

Mechanism of Action

Target of Action

D-Phenylalanine methyl ester, also known as methyl D-phenylalaninate or ®-Methyl 2-amino-3-phenylpropanoate, is a derivative of D-phenylalanine D-phenylalanine, the parent compound, is known to interact with several targets, including enzymes involved in phenylalanine metabolism .

Mode of Action

It’s known that d-phenylalanine and its derivatives play a role in the synthesis of various compounds, including anti-diabetic drugs, anti-tumor drugs, anti-hiv drugs, pesticides, and some calorie-free sweeteners .

Biochemical Pathways

D-Phenylalanine methyl ester is likely involved in the phenylalanine metabolic pathway. Phenylalanine is metabolized to produce maleylacetoacetate in a four-step biochemical reaction . The absence of certain enzymes in this pathway can lead to the buildup of intermediate compounds .

Pharmacokinetics

The compound’s solubility and storage temperature (2-8°c) suggest that it may have specific bioavailability characteristics .

Result of Action

It’s known that d-phenylalanine and its derivatives are used in the synthesis of various compounds, which can have a range of effects depending on their specific roles .

Action Environment

The action, efficacy, and stability of D-Phenylalanine methyl ester can be influenced by various environmental factors. For instance, the compound’s stability may be affected by exposure to moist air or water . Additionally, its reaction suitability is described as a solution phase peptide synthesis, suggesting that it may be most effective in certain solvent environments .

properties

IUPAC Name

methyl (2R)-2-amino-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDUZFOSJDMAFZ-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501306319
Record name (+)-Phenylalanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501306319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Methyl 2-amino-3-phenylpropanoate

CAS RN

21685-51-8
Record name (+)-Phenylalanine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21685-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-Phenylalanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501306319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Example 17 was repeated except for using DL-phenylalanine methyl ester instead of L-phenylalanine methyl ester to obtain 756 mg of an addition compound of N-benzyloxycarbonyl-L-aspartyl L-phenylalanine methyl ester and D-phenyl alanine methyl ester (1:1) (melting point: 105° to 111° C.; yield: 62.3% based on N-benzyloxycarbonyl L-aspartic acid).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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